molecular formula C11H9N5O2S3 B2530571 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 1170392-13-8

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2530571
CAS No.: 1170392-13-8
M. Wt: 339.41
InChI Key: KFLJALQWQQHAIZ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C11H9N5O2S3 and its molecular weight is 339.41. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

  • Synthesis and Molecular Modeling : A study by Abu-Melha (2021) detailed the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their anticancer screening. These compounds, including imidazothiadiazole analogs, showed significant cytotoxic activities against various cancer cell lines, highlighting the therapeutic potential of thiadiazole derivatives in cancer treatment (Abu-Melha, 2021).

  • Evaluation as Anticancer Agents : Another research focused on 5-methyl-4-phenyl thiazole derivatives, closely related to your compound of interest, revealed that certain synthesized compounds exhibited selective cytotoxicity towards human lung adenocarcinoma cells without significant toxicity towards noncancerous cells. This suggests the potential of thiadiazole derivatives in targeted cancer therapy (Evren et al., 2019).

Antimicrobial Applications

  • Antimicrobial and Hemolytic Activity : Gul et al. (2017) synthesized a series of 1,3,4-oxadiazole compounds demonstrating significant antimicrobial activity against various microbial species. Their study underscores the potential of oxadiazole and thiadiazole derivatives in developing new antimicrobial agents with reduced cytotoxicity (Gul et al., 2017).

Synthesis and Structural Analysis

  • Novel Derivative Synthesis : Research by Ying-jun (2012) on a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety provides insights into the synthesis process and structural analysis through NMR techniques. Although not directly linked to the specified compound, this study showcases the diversity of structures and potential applications of thiadiazole and oxadiazole derivatives in various scientific fields (Ying-jun, 2012).

Future Directions

The future directions in the research of thiadiazole compounds involve the design and synthesis of more potent and highly selective molecules to improve current anticancer therapy with lower or no toxicity to normal cells . The sulfur atom of 1,3,4-thiadiazole imparts improved mesoionic nature and liposolubility, which give this class of compounds good tissue permeability .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2S3/c1-6-13-15-10(21-6)12-8(17)5-20-11-16-14-9(18-11)7-3-2-4-19-7/h2-4H,5H2,1H3,(H,12,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLJALQWQQHAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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